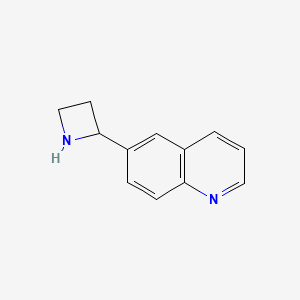![molecular formula C20H24BFO3 B13534647 2-[4-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13534647.png)
2-[4-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a fluoro-substituted phenyl ring and a phenylethoxy group, making it a valuable intermediate in the synthesis of various organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-2-(2-phenylethoxy)phenylboronic acid with tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a palladium complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
2-[4-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid derivative and an aryl or vinyl halide, catalyzed by palladium.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like THF or DCM.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic compounds.
Substitution: Substituted fluoroaromatic compounds.
科学研究应用
2-[4-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of fluorescent probes and imaging agents.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of advanced materials and polymers.
作用机制
The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid group transfers an aryl or vinyl group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .
相似化合物的比较
Similar Compounds
- 4-Fluoro-2-(2-phenylethoxy)phenylboronic acid
- 5-Fluoro-2-(2-phenylethoxy)phenylboronic acid
Uniqueness
2-[4-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its tetramethyl-1,3,2-dioxaborolane moiety, which enhances its stability and reactivity in cross-coupling reactions compared to other boronic acids .
属性
分子式 |
C20H24BFO3 |
|---|---|
分子量 |
342.2 g/mol |
IUPAC 名称 |
2-[4-fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H24BFO3/c1-19(2)20(3,4)25-21(24-19)17-11-10-16(22)14-18(17)23-13-12-15-8-6-5-7-9-15/h5-11,14H,12-13H2,1-4H3 |
InChI 键 |
PJFGORLENYWUPU-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)OCCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



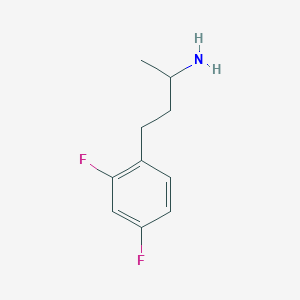

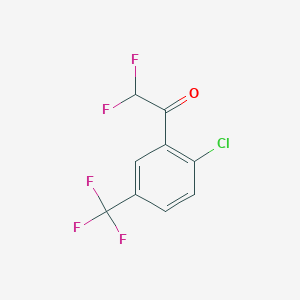


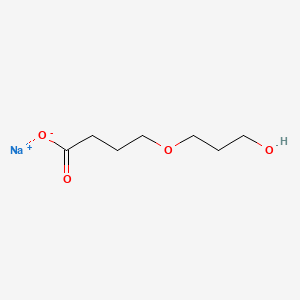

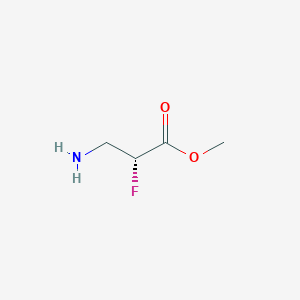
![Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13534616.png)
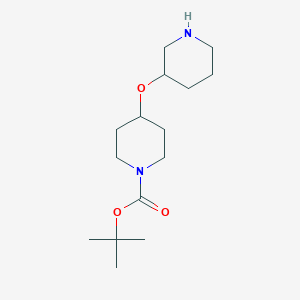
![N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride](/img/structure/B13534632.png)
